![molecular formula C18H21N5O8 B13105182 [(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate CAS No. 13351-66-1](/img/structure/B13105182.png)
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazolopyrimidine moiety, which is known for its biological activity, and a diacetyloxyoxolane ring, which contributes to its chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation of the oxolane ring: The hydroxyl groups on the oxolane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling of the two fragments: The pyrazolopyrimidine and the acetylated oxolane are coupled using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acetylation step and the development of more efficient catalysts for the coupling reaction.
化学反応の分析
Types of Reactions
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate can undergo several types of chemical reactions:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Formation of the corresponding dihydroxy compound.
Oxidation: Introduction of carbonyl or carboxyl groups.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of [(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((S)-1-(methylthio)ethyl)tetrahydrofuran-3,4-diol
Uniqueness
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate is unique due to its combination of a pyrazolopyrimidine moiety and an acetylated oxolane ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
13351-66-1 |
|---|---|
分子式 |
C18H21N5O8 |
分子量 |
435.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H21N5O8/c1-7(24)21-18-14-12(19-6-20-18)13(22-23-14)16-17(30-10(4)27)15(29-9(3)26)11(31-16)5-28-8(2)25/h6,11,15-17H,5H2,1-4H3,(H,22,23)(H,19,20,21,24)/t11-,15-,16+,17-/m1/s1 |
InChIキー |
BEZIBQDJYRIKGG-KLWIRTJPSA-N |
異性体SMILES |
CC(=O)NC1=NC=NC2=C(NN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1=NC=NC2=C(NN=C21)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)

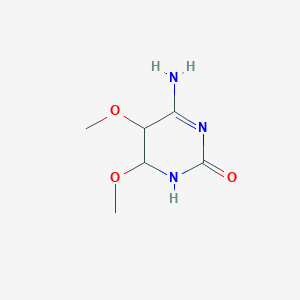
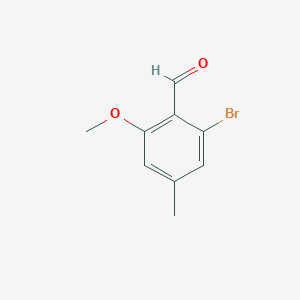
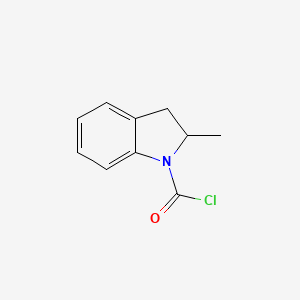
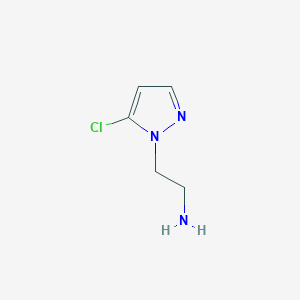
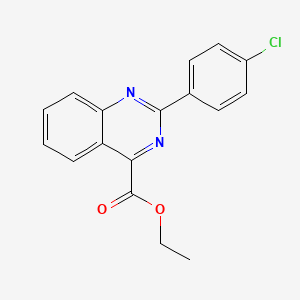
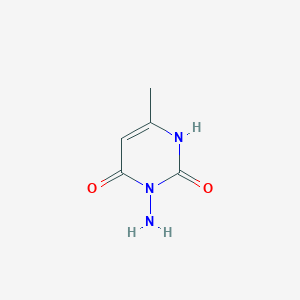
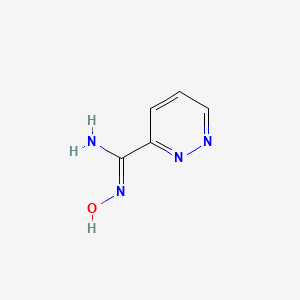
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
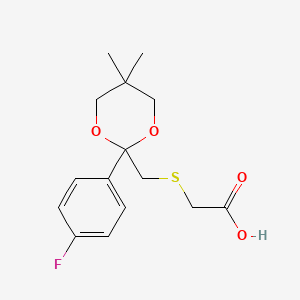
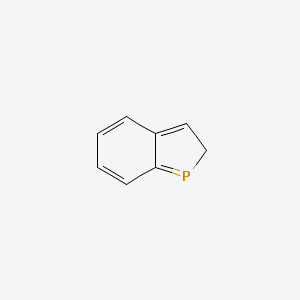
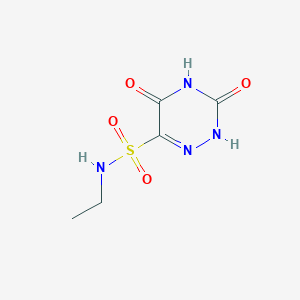
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
